Cas no 23149-33-9 (1-iodo-2,4,5-trimethoxybenzene)
1-iodo-2,4,5-trimethoxybenzene Chemical and Physical Properties
Names and Identifiers
-
- 1-iodo-2,4,5-trimethoxybenzene
- 1-Iod-2,4,5-trimethoxybenzol
- benzene, 1-iodo-2,4,5-trimethoxy-
- InChI=1/C9H11IO3/c1-11-7-5-9(13-3)8(12-2)4-6(7)10/h4-5H,1-3H
- 23149-33-9
- DTXSID70348628
- Z1269212576
- EN300-1719971
- MFCD09835332
-
- Inchi: 1S/C9H11IO3/c1-11-7-5-9(13-3)8(12-2)4-6(7)10/h4-5H,1-3H3
- InChI Key: FKSAUXPNRFVVOI-UHFFFAOYSA-N
- SMILES: IC1=CC(=C(C=C1OC)OC)OC
Computed Properties
- Exact Mass: 293.97483
- Monoisotopic Mass: 293.97529g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 154
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 27.7Ų
Experimental Properties
- Density: 1.602
- Boiling Point: 325.6°C at 760 mmHg
- Flash Point: 150.7°C
- Refractive Index: 1.558
- PSA: 27.69
1-iodo-2,4,5-trimethoxybenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1719971-0.05g |
1-iodo-2,4,5-trimethoxybenzene |
23149-33-9 | 95.0% | 0.05g |
$42.0 | 2025-03-21 | |
| Enamine | EN300-1719971-0.1g |
1-iodo-2,4,5-trimethoxybenzene |
23149-33-9 | 95.0% | 0.1g |
$66.0 | 2025-03-21 | |
| Enamine | EN300-1719971-0.25g |
1-iodo-2,4,5-trimethoxybenzene |
23149-33-9 | 95.0% | 0.25g |
$92.0 | 2025-03-21 | |
| Enamine | EN300-1719971-0.5g |
1-iodo-2,4,5-trimethoxybenzene |
23149-33-9 | 95.0% | 0.5g |
$175.0 | 2025-03-21 | |
| Enamine | EN300-1719971-1.0g |
1-iodo-2,4,5-trimethoxybenzene |
23149-33-9 | 95.0% | 1.0g |
$256.0 | 2025-03-21 | |
| Enamine | EN300-1719971-2.5g |
1-iodo-2,4,5-trimethoxybenzene |
23149-33-9 | 95.0% | 2.5g |
$503.0 | 2025-03-21 | |
| Enamine | EN300-1719971-5.0g |
1-iodo-2,4,5-trimethoxybenzene |
23149-33-9 | 95.0% | 5.0g |
$743.0 | 2025-03-21 | |
| Enamine | EN300-1719971-10.0g |
1-iodo-2,4,5-trimethoxybenzene |
23149-33-9 | 95.0% | 10.0g |
$1101.0 | 2025-03-21 | |
| Aaron | AR002N21-50mg |
Benzene, 1-iodo-2,4,5-trimethoxy- |
23149-33-9 | 95% | 50mg |
$83.00 | 2023-12-14 | |
| Aaron | AR002N21-100mg |
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23149-33-9 | 95% | 100mg |
$116.00 | 2023-12-14 |
1-iodo-2,4,5-trimethoxybenzene Suppliers
1-iodo-2,4,5-trimethoxybenzene Related Literature
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
Additional information on 1-iodo-2,4,5-trimethoxybenzene
Comprehensive Guide to 1-Iodo-2,4,5-Trimethoxybenzene (CAS No. 23149-33-9): Properties, Applications, and Industry Insights
1-Iodo-2,4,5-trimethoxybenzene (CAS No. 23149-33-9) is a specialized organic compound widely recognized for its unique structural features and versatile applications in synthetic chemistry. This aromatic iodine derivative, characterized by three methoxy groups at the 2, 4, and 5 positions, serves as a critical intermediate in pharmaceuticals, agrochemicals, and advanced material synthesis. Its molecular formula, C9H11IO3, and distinct reactivity profile make it a subject of interest for researchers exploring cross-coupling reactions, heterocyclic synthesis, and functional group transformations.
In recent years, the demand for iodinated aromatic compounds like 1-iodo-2,4,5-trimethoxybenzene has surged due to their role in palladium-catalyzed reactions, such as Suzuki-Miyaura and Heck couplings. These reactions are pivotal in constructing complex molecular architectures for drug discovery, aligning with trends in green chemistry and atom-efficient synthesis. Users frequently search for "iodoarene applications" or "trimethoxybenzene derivatives," reflecting growing interest in sustainable methodologies and high-value intermediates.
The compound’s physicochemical properties—including a melting point range of 78–82°C and solubility in organic solvents like dichloromethane and ethanol—enable its use in multistep organic synthesis. Analytical techniques such as NMR spectroscopy (notably 1H and 13C) and mass spectrometry are essential for verifying its purity, a common query among quality control professionals. Industry forums often discuss "CAS 23149-33-9 synthesis optimization" or "safety handling of iodobenzene derivatives," emphasizing the need for precise protocols.
Beyond laboratories, 1-iodo-2,4,5-trimethoxybenzene finds niche applications in material science, particularly in designing liquid crystals and organic semiconductors. Its electron-rich aromatic system facilitates charge transport, making it relevant for optoelectronic devices—a hot topic in renewable energy research. Searches for "trimethoxybenzene in OLEDs" or "iodoarene conductivity" highlight this intersection of chemistry and technology.
Regulatory compliance and sourcing are also key concerns. While CAS 23149-33-9 is not classified as hazardous under major chemical inventories, suppliers must adhere to REACH and GHS labeling standards. Researchers often seek "reliable 1-iodo-2,4,5-trimethoxybenzene suppliers" or "alternative synthetic routes" to mitigate supply chain risks—a trend amplified by global shifts toward localized production.
In summary, 1-iodo-2,4,5-trimethoxybenzene exemplifies the synergy between traditional organic chemistry and modern industrial needs. Its adaptability in catalysis, material design, and pharmaceutical intermediates ensures continued relevance, driven by innovations in sustainable synthesis and functional materials. For detailed spectral data or custom synthesis inquiries, consulting specialized chemical databases or academic literature is recommended.
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